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Compound of Interest

Compound Name: Probucol dithiobisphenol

Cat. No.: B149726

Introduction

Probucol is a lipophilic antioxidant drug known for its cholesterol-lowering properties. During its
synthesis or upon degradation, impurities can arise, one of which is 4,4'-dithio-bis(2,6-di-tert-
butylphenol), also known as Probucol dithiobisphenol.[1] This impurity is a derivative of
Probucol and also exhibits antioxidant activity.[2] The quantification of this and other related
substances is crucial for ensuring the quality, safety, and efficacy of Probucol drug substances
and products. This application note details a robust High-Performance Liquid Chromatography
(HPLC) method for the simultaneous determination of Probucol and its dithiobisphenol impurity.
The method is designed to be stability-indicating, capable of separating the active
pharmaceutical ingredient (API) from its key impurity and potential degradation products.

Principle

The method utilizes reversed-phase HPLC with UV detection to separate Probucol and
Probucol dithiobisphenol. The separation is achieved on a C18 column with a gradient
elution using a mobile phase consisting of acetonitrile and water. The method has been
developed to provide adequate resolution between the main component and the impurity,
allowing for accurate quantification.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector

is suitable for this analysis.
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Table 1: Chromatographic Conditions

Parameter

Value

HPLC System

Agilent 1260 Infinity 1l or equivalent

Column C18, 4.6 x 150 mm, 5 pm
Mobile Phase A Water
Mobile Phase B Acetonitrile

Gradient Program

0-5 min: 80% B, 5-15 min: 80-95% B, 15-20
min: 95% B, 20-21 min: 95-80% B, 21-25 min:
80% B

Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 242 nm[3]
Injection Volume 10 pL

Run Time 25 minutes

Experimental Protocols

Standard Preparation

e Probucol Standard Stock Solution (1000 pg/mL): Accurately weigh about 25 mg of Probucol

reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with

acetonitrile.

» Dithiobisphenol Standard Stock Solution (100 pg/mL): Accurately weigh about 5 mg of

Probucol dithiobisphenol reference standard into a 50 mL volumetric flask. Dissolve in and

dilute to volume with acetonitrile.

o Working Standard Solution (Probucol: 100 pg/mL, Dithiobisphenol: 1 ug/mL): Pipette 5 mL of
the Probucol Standard Stock Solution and 0.5 mL of the Dithiobisphenol Standard Stock
Solution into a 50 mL volumetric flask. Dilute to volume with acetonitrile.
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Sample Preparation (for Drug Substance)

o Accurately weigh about 25 mg of the Probucol drug substance into a 25 mL volumetric flask.
e Dissolve in and dilute to volume with acetonitrile.

e Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with
acetonitrile.

 Filter the solution through a 0.45 pum syringe filter before injection.

Method Validation Summary

The analytical method was validated according to ICH guidelines to demonstrate its suitability
for the intended purpose.[4][5] The validation parameters included specificity, linearity,
accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Table 2: System Suitability Criteria

Parameter Acceptance Criteria
Tailing Factor (Probucol) <20

Theoretical Plates (Probucol) = 2000

Resolution (Probucol and Dithiobisphenol) =220

%RSD for replicate injections <2.0%

Table 3: Validation Data Summary (Hypothetical Data)
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Parameter Probucol Dithiobisphenol
Retention Time (min) ~12.5 ~9.8

Linearity Range (pg/mL) 50 - 150 05-5.0
Correlation Coefficient (r2) >0.999 >0.999

LOD (pg/mL) 0.1 0.05

LOQ (ng/mL) 0.3 0.15

Accuracy (% Recovery) 98.0-102.0 95.0-105.0
Precision (%0RSD) <20 <5.0

Forced Degradation Study

To demonstrate the stability-indicating nature of the method, forced degradation studies were
performed on the Probucol drug substance.[6][7][8][9] The drug substance was subjected to
acid, base, oxidative, thermal, and photolytic stress conditions.

Protocol for Forced Degradation

e Acid Hydrolysis: Dissolve 25 mg of Probucol in 5 mL of acetonitrile. Add 5 mL of 0.1 N HCI
and heat at 60 °C for 2 hours. Neutralize with 0.1 N NaOH and dilute to 25 mL with
acetonitrile.

o Base Hydrolysis: Dissolve 25 mg of Probucol in 5 mL of acetonitrile. Add 5 mL of 0.1 N
NaOH and heat at 60 °C for 2 hours. Neutralize with 0.1 N HCI and dilute to 25 mL with
acetonitrile.

o Oxidative Degradation: Dissolve 25 mg of Probucol in 5 mL of acetonitrile. Add 5 mL of 3%
H20:2 and keep at room temperature for 2 hours. Dilute to 25 mL with acetonitrile.

o Thermal Degradation: Keep 25 mg of solid Probucol in a hot air oven at 105 °C for 24 hours.

Dissolve in 25 mL of acetonitrile.

¢ Photolytic Degradation: Expose 25 mg of solid Probucol to UV light (254 nm) for 24 hours.
Dissolve in 25 mL of acetonitrile.
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The results of the forced degradation studies should show that the method is able to separate
the Probucol peak from any degradation products formed, thus confirming its stability-indicating
capability.

Data Presentation

The results of the analysis can be presented in a clear and organized manner.

Table 4. Sample Analysis Results

Sample ID Probucol Assay (%) Dithiobisphenol (%)
Batch 001 99.8 0.08
Batch 002 99.5 0.12
Batch 003 100.1 0.05

Experimental Workflow and Diagrams
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Caption: Experimental workflow for HPLC analysis of Probucol and Dithiobisphenol.
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Conclusion

The described HPLC method provides a reliable and robust tool for the simultaneous
guantification of Probucol and its dithiobisphenol impurity in drug substance samples. The
method is specific, linear, accurate, and precise. The successful separation of the API from its
impurity and degradation products in forced degradation studies demonstrates its stability-
indicating nature, making it suitable for routine quality control and stability testing in the
pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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